

Physical and chemical properties of isochroman-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isochroman-4-ol

Cat. No.: B1508723

[Get Quote](#)

An In-depth Technical Guide to **Isochroman-4-ol**: Properties, Reactivity, and Synthesis

Introduction

Isochroman-4-ol, a heterocyclic alcohol, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. Its structure features a bicyclic system where a benzene ring is fused to a dihydropyran ring, with a hydroxyl group at the 4-position (C4) creating a chiral center.^[1] This arrangement imparts a unique combination of aromatic and aliphatic characteristics, rendering it a versatile building block for the synthesis of more complex, biologically active compounds. The isochroman scaffold itself is a core component of numerous natural products and pharmacologically significant molecules, making the study of its derivatives, such as **Isochroman-4-ol**, essential for professionals in drug development and chemical research.^{[2][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **Isochroman-4-ol**, its characteristic reactivity, common synthetic pathways, and its applications.

Physical and Computational Properties

The fundamental physical and computed properties of **Isochroman-4-ol** are crucial for its handling, characterization, and application in synthetic protocols. These properties dictate its solubility, stability, and potential for intermolecular interactions.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1][5]
Molecular Weight	150.17 g/mol	[1][5]
CAS Number	20924-57-6	[5][6][7]
IUPAC Name	3,4-dihydro-1H-isochromen-4-ol	[8]
Appearance	Crystalline solid	
Topological Polar Surface Area (TPSA)	29.46 Å ²	[5]
LogP (octanol-water partition coeff.)	1.2502	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	0	[5]

These computational metrics suggest that **isochroman-4-ol** possesses moderate polarity and a low degree of conformational flexibility, which are important considerations in designing reactions and predicting its behavior in biological systems. The presence of both a hydrogen bond donor (-OH) and acceptors (ether and hydroxyl oxygens) facilitates interactions with polar solvents and biological targets.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **isochroman-4-ol**. The key spectral features are outlined below.

- Infrared (IR) Spectroscopy:** The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[9] Additionally, a distinct C-O stretching vibration for the secondary alcohol will appear around 1050-1150 cm⁻¹. The

aromatic C-H stretching will be observed just above 3000 cm^{-1} , while the aliphatic C-H stretching appears just below 3000 cm^{-1} .^[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is highly informative. The aromatic protons on the benzene ring typically appear as a multiplet in the δ 6.8-7.2 ppm range. The benzylic protons of the $-\text{CH}_2\text{O}-$ group are expected around δ 4.7 ppm. The proton attached to the hydroxyl-bearing carbon (H4) would likely resonate around δ 4.5-5.0 ppm. The diastereotopic protons at C3 ($-\text{CH}_2-$) would appear as complex multiplets further upfield. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent-dependent.
 - ^{13}C NMR: The carbon spectrum will show distinct signals for the aromatic carbons between δ 120-140 ppm. The carbon bearing the hydroxyl group (C4) is expected in the δ 60-70 ppm range, while the other aliphatic carbons (C1 and C3) will resonate at slightly different shifts within the aliphatic region.
- Mass Spectrometry (MS): In a mass spectrum, **isochroman-4-ol** would exhibit a molecular ion peak (M^+) at $\text{m/z} = 150.17$. Fragmentation patterns would likely involve the loss of water (H_2O) from the molecular ion, leading to a significant peak at $\text{m/z} = 132$.

Chemical Properties and Reactivity

The chemical behavior of **isochroman-4-ol** is dominated by the reactivity of its secondary alcohol and the stability of the isochroman ring system.

Oxidation

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, isochroman-4-one. This transformation is a cornerstone of isochroman chemistry, as isochroman-4-one is a common precursor for various derivatives.

- Causality of Reagent Choice: The choice of oxidizing agent depends on the desired selectivity and reaction conditions.

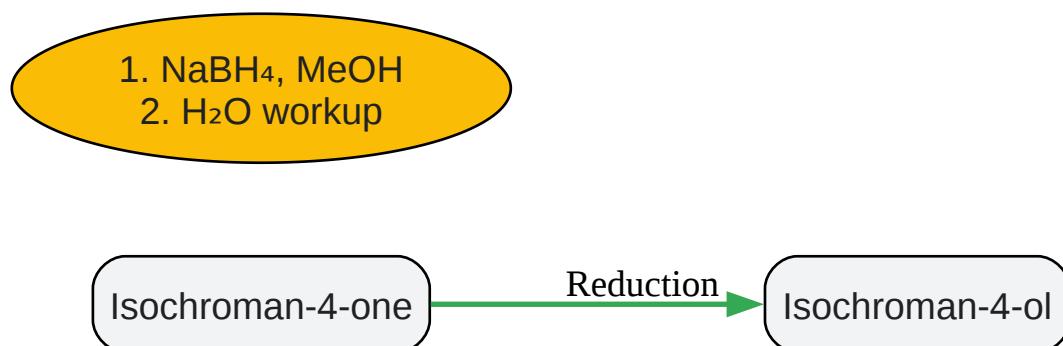
- Mild Reagents: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are preferred for controlled oxidation to the ketone without over-oxidation or side reactions, especially in the presence of other sensitive functional groups.
- Harsh Reagents: Stronger oxidants such as chromic acid (H_2CrO_4) or potassium permanganate ($KMnO_4$) can also effect the transformation but carry a higher risk of cleaving the ether linkage or other undesired reactions under forcing conditions.[\[10\]](#)

Caption: Oxidation of **isochroman-4-ol** to isochroman-4-one.

Esterification

The hydroxyl group undergoes standard esterification reactions with carboxylic acids (under acidic catalysis, e.g., Fisher esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine). This reaction is crucial for creating ester derivatives, which can act as prodrugs or intermediates for further functionalization.

Substitution and Elimination


The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which then allows for nucleophilic substitution reactions at the C4 position. Depending on the reaction conditions and the nature of the nucleophile/base, elimination to form an unsaturated isochromene derivative is also a possible competing pathway.

Synthesis of Isochroman-4-ol

The most direct and common laboratory-scale synthesis of **isochroman-4-ol** involves the reduction of its corresponding ketone, isochroman-4-one.

- Mechanism Insight: This transformation relies on the nucleophilic addition of a hydride ion (H^-) to the electrophilic carbonyl carbon of isochroman-4-one. The choice of reducing agent is critical for controlling the reaction.
 - Sodium Borohydride ($NaBH_4$) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It is safe to handle and highly effective for reducing ketones without affecting other functional groups like esters or aromatic rings.

- Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent and must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether). While it will readily reduce the ketone, its high reactivity makes it less chemoselective and requires more stringent handling procedures. For the specific reduction of isochroman-4-one, NaBH₄ is generally the superior and safer choice.

[Click to download full resolution via product page](#)

Caption: Primary synthetic route to **isochroman-4-ol**.

Other advanced synthetic strategies can construct the isochroman ring system directly, such as the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β -arylethyl alcohol with an aldehyde.[\[11\]](#)

Experimental Protocol: Reduction of Isochroman-4-one

This protocol describes a self-validating system for the synthesis of **isochroman-4-ol**, where reaction progress can be easily monitored.

Objective: To synthesize **isochroman-4-ol** via the sodium borohydride reduction of isochroman-4-one.

Materials:

- Isochroman-4-one
- Sodium borohydride (NaBH₄)

- Methanol (MeOH), anhydrous
- Deionized water (H₂O)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- **Dissolution:** In a 100 mL round-bottom flask, dissolve isochroman-4-one (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of ketone). Begin stirring the solution with a magnetic stir bar.
- **Cooling:** Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
Rationale: The reduction is exothermic; cooling controls the reaction rate and prevents potential side reactions.
- **Addition of Reductant:** Slowly add sodium borohydride (1.1-1.5 eq) to the cooled, stirring solution in small portions over 15-20 minutes. **Rationale:** Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and maintains a low temperature.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.
- **Monitoring (Self-Validation):** The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
- **Quenching:** Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas

evolution ceases and the pH is slightly acidic. Caution: Hydrogen gas is evolved.

- Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x with EtOAc). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Rationale: Washing removes residual salts and water, aiding in the drying process.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **isochroman-4-ol**.
- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford pure **isochroman-4-ol**.

Applications in Research and Drug Development

The **isochroman-4-ol** moiety is a valuable synthon due to its inherent chirality and the versatile reactivity of the hydroxyl group.

- Chiral Building Block: As a chiral alcohol, (S)- and (R)-**isochroman-4-ol** are used as starting materials for the enantioselective synthesis of complex molecules.[1][12] The stereochemistry at C4 can direct the stereochemical outcome of subsequent reactions.
- Scaffold for Bioactive Molecules: The isochroman framework is present in compounds with diverse biological activities, including antimicrobial and neuroprotective effects.[1] **Isochroman-4-ol** serves as a key intermediate to access these more functionalized and potent analogues.
- Intermediate in Natural Product Synthesis: The structural motif is found in a variety of natural products. Synthetic chemists utilize **isochroman-4-ol** and its derivatives to construct these complex natural targets, enabling further study of their biological functions.

Conclusion

Isochroman-4-ol is more than a simple heterocyclic alcohol; it is a strategic intermediate in organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signatures, and versatile chemical reactivity make it an indispensable tool for researchers. The ability to easily synthesize it from isochroman-4-one and subsequently transform its hydroxyl group into a wide array of other functionalities underscores its importance. For scientists and professionals in drug development, a thorough understanding of **isochroman-4-ol** provides a gateway to synthesizing novel chemical entities with significant therapeutic potential.

References

- Gelin, M., et al. (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes. *Bioorganic & Medicinal Chemistry*, 27(12), 2616-2620.
- TBA, et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. *RSC Chemical Biology*.
- ShiJiaZhuang Smo Chemical Technology Co.,LTD. **Isochroman-4-ol**.
- ResearchGate. (n.d.). Strategies for the synthesis of isochroman derivatives and intermolecular halo-cycloacetalization of olefinic aldehyde.
- National Center for Biotechnology Information. (n.d.). Isochromane. PubChem.
- Ammann, S. E., et al. (2016). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. *Angewandte Chemie International Edition in English*, 55(33), 9571-5.
- TBA. (n.d.). Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation. PMC.
- National Institute of Standards and Technology. (n.d.). 4-methyl-isochroman,4a'. NIST WebBook.
- TBA, et al. (2024). DDQ-catalyzed oxidative α -allylation of isochromans under aerobic conditions. *RSC Advances*.
- ResearchGate. (n.d.). Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by A Tetranuclear Vanadium Cluster.
- CAS Common Chemistry. Isochroman.
- National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)**isochroman-4-ol**. PubChem.
- Chemsigma. **IsochroMan-4-ol** [20924-57-6].
- National Institute of Standards and Technology. (n.d.). Isochroman. NIST WebBook.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- N.A. (n.d.). INFRARED SPECTROSCOPY (IR).
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- Leah4sci. (2016). Alcohol Oxidation Mechanism with H₂CrO₄, PCC and KMnO₄. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy (S)-Isochroman-4-ol [smolecule.com]
- 2. Terminal Olefins to Chromans, Isochromans, and Pyrans via Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ-catalyzed oxidative α -allylation of isochromans under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. smochem.com [smochem.com]
- 7. IsochroMan-4-ol | 20924-57-6 [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1372452-79-3|(S)-Isochroman-4-ol|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Physical and chemical properties of isochroman-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1508723#physical-and-chemical-properties-of-isochroman-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com